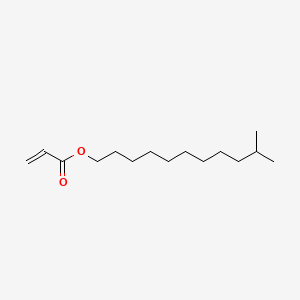

Isododecyl acrylate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

55462-93-6 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

10-methylundecyl prop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-4-15(16)17-13-11-9-7-5-6-8-10-12-14(2)3/h4,14H,1,5-13H2,2-3H3 |

InChI Key |

BVQFZORZFCJQGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCOC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Monomer Purity for Isododecyl Acrylate Research

Esterification Pathways for Isododecyl Acrylate (B77674) Synthesis

The synthesis of isododecyl acrylate is predominantly achieved through esterification, a reaction that forms an ester from an alcohol and a carboxylic acid. This can be accomplished via direct esterification or transesterification, each with its own set of catalysts and reaction conditions that can be optimized to maximize yield and purity.

Direct Esterification with Isododecanol (B128213): Catalyst Systems and Reaction Optimization

Direct esterification involves the reaction of isododecanol with acrylic acid, typically in the presence of an acid catalyst. The selection of the catalyst is critical and can significantly influence the reaction rate and the formation of byproducts. Commonly used catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and solid acid catalysts like ion-exchange resins. researchgate.netump.edu.my

Reaction optimization is a key aspect of maximizing the yield and purity of this compound. Several parameters are typically adjusted, including the molar ratio of reactants, catalyst concentration, reaction temperature, and reaction time. researchgate.netresearchgate.net For the esterification of acrylic acid with alcohols, an excess of the alcohol is often used to drive the equilibrium towards the formation of the ester. jackwestin.com The reaction temperature is another critical factor, with higher temperatures generally leading to faster reaction rates. However, excessively high temperatures can promote side reactions and polymerization of the acrylate monomer. researchgate.net

The kinetics of the esterification of acrylic acid with various alcohols have been studied, and it has been found that the reaction is typically endothermic. researchgate.net The activation energy for the esterification of acrylic acid with alcohols has been reported to be in the range of 15.5 kcal/mol. researchgate.net

Research on the synthesis of other long-chain acrylates provides insights into the optimization of this compound production. For instance, in the synthesis of isobornyl acrylate, a solid acid catalyst, Amberlyst 15, was found to be effective, with optimal conditions identified for reactant molar ratio, catalyst content, and reaction temperature. researchgate.net

| Parameter | Condition | Yield of Isobornyl Acrylate (%) |

|---|---|---|

| Molar Ratio (Acrylic Acid:Camphene) | 1.3:1 | 83.3 |

| Catalyst Content (% by weight) | 12 | |

| Reaction Temperature (°C) | 60 | |

| Inhibitor (Phenothiazine, % by weight) | 0.03 |

Data adapted from a study on isobornyl acrylate synthesis, which can serve as a model for this compound. ijcce.ac.ir

Transesterification Routes for this compound Production

Transesterification offers an alternative pathway to this compound, involving the reaction of an acrylate ester (such as methyl acrylate or ethyl acrylate) with isododecanol in the presence of a catalyst. This method can be advantageous as it avoids the direct handling of acrylic acid, which is corrosive and prone to polymerization. lookchem.com

A variety of catalysts can be employed for transesterification, including both acid and base catalysts. google.com Homogeneous catalysts like alkyl titanates are often used in industrial processes. lookchem.com However, heterogeneous catalysts are gaining interest due to their ease of separation from the reaction mixture and potential for recycling. lookchem.commdpi.com Solid base catalysts, in particular, have shown promise for the transesterification of acrylates. lookchem.com

The efficiency of transesterification is influenced by factors such as the choice of catalyst, the molar ratio of reactants, temperature, and the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol) to drive the reaction to completion. google.com Enzymatic catalysis, for example using immobilized Candida antarctica lipase (B570770) B, has also been explored for the acrylation of alcohols via transesterification and has been shown to be significantly faster than direct esterification in some cases. nih.gov

| Catalyst | Reaction Conditions | Glycerol Conversion (%) | Glycerol Carbonate Yield (%) |

|---|---|---|---|

| Uncalcined Mg-Al Hydrotalcite | Mg/Al ratio = 5, DMF solvent | - | 98 |

| Na-based Zeolite | Commercial Na1.88(Al2Si4.8O13.5) | - | 80 |

| Masked N-heterocyclic carbene (NHC) | Recoverable and reusable | - | 75 |

Data adapted from a review on glycerol transesterification, illustrating the performance of various heterogeneous catalysts. mdpi.com

Advanced Purification Techniques for High-Purity this compound Monomer

Achieving high purity of the this compound monomer is essential for its use in polymerization, as impurities can adversely affect the properties of the final polymer. Advanced purification techniques such as chromatography and distillation are employed to remove unreacted starting materials, catalyst residues, and byproducts.

Chromatographic Separation Methods for Monomer Isolation

Chromatographic techniques are powerful tools for the separation and purification of chemical compounds based on their differential distribution between a stationary phase and a mobile phase. acs.org High-performance liquid chromatography (HPLC) is a versatile method for the analysis and purification of acrylate monomers. sielc.com

For this compound, a reverse-phase HPLC method has been developed using a Newcrom R1 column. sielc.com This method utilizes a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Such chromatographic methods are scalable and can be adapted for the preparative separation and isolation of high-purity this compound. sielc.com The separation of long-chain alkyl methacrylates has also been demonstrated using monolithic columns in capillary liquid chromatography, indicating the potential of this technique for this compound purification. nih.gov

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV, ELSD, CAD, or LC/MS |

Information sourced from a published HPLC method for this compound. sielc.com

Distillation Strategies for Impurity Removal

Distillation is a widely used technique for purifying liquids based on differences in their boiling points. jackwestin.comlongdom.org For high-boiling compounds like this compound, vacuum distillation is often employed to lower the boiling point and prevent thermal degradation and polymerization of the monomer. jackwestin.com

The presence of impurities such as unreacted acrylic acid and isododecanol, as well as byproducts, necessitates an efficient distillation strategy. rice.edu Azeotropic distillation can be used to remove water, which is a byproduct of direct esterification. google.com In the case of high-boiling acrylates, reactive distillation, which combines reaction and separation in a single unit, can be an efficient production method. omicsonline.org

The design of the distillation process, including the type of column (e.g., packed or tray), reflux ratio, and operating pressure, must be carefully optimized to achieve the desired purity of the this compound monomer. rice.edu For easily polymerizable compounds like acrylates, it is also crucial to employ polymerization inhibitors during distillation. google.com

| Parameter | Condition | Effect on Impurity Removal |

|---|---|---|

| Pressure | 5-10 Pa | Removal rates of 99.99% and 99.97% for Si and Zn impurities in Rubidium Chloride, respectively. |

| Distillation Temperature | 823 K | |

| Distillation Time | 60 min |

Data adapted from a study on the vacuum distillation of rubidium chloride, illustrating the effectiveness of this technique in impurity removal. nih.gov

Polymerization Mechanisms and Kinetic Studies of Isododecyl Acrylate

Free Radical Polymerization (FRP) of Isododecyl Acrylate (B77674)

Free radical polymerization is a fundamental process used to synthesize a wide range of polymers. acs.org The polymerization of isododecyl acrylate via FRP follows the classical steps of initiation, propagation, and termination. nottingham.ac.uk

Mechanistic Investigations: Initiation, Propagation, and Termination Kinetics

Initiation: This first stage involves the creation of free radicals, typically from an initiator molecule that decomposes under heat or light. rsc.orgmasterorganicchemistry.com These initial radicals then react with a monomer unit to start a polymer chain. rsc.org The net result of initiation is an increase in the number of free radicals in the system. masterorganicchemistry.com

Propagation: In this step, the newly formed radical center attacks another monomer, adding it to the growing polymer chain. youtube.com This process repeats, rapidly increasing the length of the polymer. A key characteristic of the propagation step is that the total number of free radicals remains unchanged. masterorganicchemistry.comyoutube.com The propagation rate coefficient (kp) is a critical parameter, and for acrylate monomers with varying linear ester groups, the kp values are often very similar. rsc.org

Termination: The growth of a polymer chain ceases in the termination step, which involves the destruction of free radicals. masterorganicchemistry.com This can occur through two primary mechanisms: combination, where two growing chains join together, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two terminated chains. Termination leads to a net decrease in the concentration of free radicals. youtube.com

Kinetic studies, often employing techniques like pulsed-laser polymerization (PLP), are essential for determining the rate coefficients for these individual steps. rsc.org For instance, the propagation rate coefficient (kp) for isodecyl methacrylate (B99206) (a structurally similar monomer) has been measured across a range of temperatures to determine its activation parameters. rsc.org While specific kinetic data for this compound is less commonly published, the behavior is expected to be similar to other bulky acrylates. rsc.org

Role of Initiator Systems and Reaction Conditions on FRP Outcomes

The choice of initiator and the reaction conditions, such as temperature and concentration, significantly influence the outcome of free radical polymerization. mdpi.com

Initiator Systems: Thermal initiators, like azo compounds (e.g., AIBN) and peroxides (e.g., benzoyl peroxide), decompose at specific temperatures to generate radicals. rsc.orgresearchgate.net Photoinitiators are used for UV-curing processes, where they generate radicals upon exposure to light. rsc.org The initiator's decomposition rate and its efficiency in starting polymer chains are crucial. rsc.org Higher initiator concentrations generally lead to an increased polymerization rate but can result in lower molecular weight polymers due to a higher number of initiated chains. mdpi.com

Reaction Conditions:

Temperature: Increasing the reaction temperature typically increases the rate of both initiator decomposition and propagation. mdpi.com However, excessively high temperatures can also promote side reactions like chain transfer and depolymerization, which can affect the polymer's structure and molecular weight. acs.org For some systems, an optimal temperature exists to maximize yield before decomposition becomes significant. impactfactor.org

Monomer Concentration: The concentration of the monomer affects the polymerization rate, which is typically first-order with respect to the monomer concentration.

Solvent: The choice of solvent can influence polymerization kinetics by affecting the viscosity of the reaction medium and the solubility of the resulting polymer.

The following table summarizes the effects of key parameters on FRP:

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| ↑ Initiator Concentration | Increases | Decreases |

| ↑ Temperature | Increases | Generally Decreases (due to increased termination and transfer) |

| ↑ Monomer Concentration | Increases | Increases |

Self-Initiated Polymerization Phenomena and Control Strategies

Self-initiated polymerization (SIP) can occur in some monomers at elevated temperatures, even without the addition of a conventional initiator. rsc.org While styrene (B11656) is a well-known example, acrylates can also undergo SIP, particularly at high temperatures (above 140-160°C). rsc.orgwestlake.edu.cn The presence of molecular oxygen can surprisingly act as an initiator for alkyl acrylates at these high temperatures, significantly accelerating the polymerization rate. westlake.edu.cn

However, uncontrolled polymerization is often undesirable as it can lead to inconsistent product quality. echemi.com Control strategies include:

Use of Inhibitors: Phenolic compounds, such as the monomethyl ether of hydroquinone (B1673460) (MEHQ), are commonly added to monomers like isodecyl acrylate to prevent premature polymerization during storage and transport. echemi.comthegoodscentscompany.com These inhibitors work by scavenging free radicals. echemi.com For phenolic inhibitors to be effective, the presence of dissolved oxygen is necessary. echemi.comnih.gov

Temperature Control: Storing monomers at low temperatures minimizes the rate of both self-initiation and peroxide formation, which can also lead to unwanted polymerization. echemi.com

Purity: Avoiding contamination with peroxides, azo compounds, or metal ions is crucial, as these can initiate polymerization. nih.gov

Controlled/Living Radical Polymerization (CRP/LRP) of this compound

To overcome the limitations of conventional FRP, such as broad molecular weight distributions and limited control over polymer architecture, controlled/living radical polymerization (CRP/LRP) techniques have been developed. These methods introduce a dynamic equilibrium between active, propagating radicals and dormant species, allowing for the synthesis of well-defined polymers. sigmaaldrich.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: Agent Selection and Control Over Polymer Architecture

RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers, including acrylates, by adding a specific chain transfer agent (CTA), known as a RAFT agent, to a conventional free radical polymerization system. sigmaaldrich.comfujifilm.com The RAFT agent, typically a thiocarbonylthio compound, mediates the polymerization through a reversible chain-transfer process. sigmaaldrich.com

Agent Selection: The choice of the RAFT agent is critical for achieving a controlled polymerization. sigmaaldrich.com The effectiveness of a RAFT agent depends on the substituents (R and Z groups) on the thiocarbonylthio core, which must be tailored to the specific monomer being polymerized. sigmaaldrich.commdpi.com For acrylates, trithiocarbonates and certain dithioesters are often effective. mdpi.com For example, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) has been used as a RAFT agent for polymerizing acrylic monomers. researchgate.net

The general structure of a RAFT agent is shown below:

Image depicting the general S=C(Z)S-R structure of a RAFT agent.

Control Over Polymer Architecture: A key advantage of RAFT is the ability to synthesize polymers with complex architectures, such as block, graft, and star polymers, with predetermined molecular weights and low polydispersity. sigmaaldrich.com This is achieved because the thiocarbonylthio group from the RAFT agent remains at the end of the polymer chains, allowing them to act as macro-CTAs for subsequent polymerization with a different monomer to form block copolymers. mdpi.comscirp.org

Atom Transfer Radical Polymerization (ATRP): Catalyst Systems and Ligand Design for Defined Poly(this compound) Structures

Atom Transfer Radical Polymerization (ATRP) is another powerful CRP technique that uses a transition metal complex (e.g., copper, iron) as a catalyst to establish an equilibrium between active radicals and dormant alkyl halide species. mdpi.comcmu.edu

Catalyst Systems: The ATRP catalyst consists of a transition metal salt (e.g., Cu(I)Br or FeCl₃) and a ligand. mdpi.commdpi.com The ligand, typically a nitrogen-based compound like a bipyridine or a multidentate amine (e.g., PMDETA), solubilizes the metal salt and tunes its reactivity. cmu.eduresearchgate.net For acrylates, iron-based catalyst systems such as Fe(Cp)I(CO)₂ have been used to synthesize polymers with controlled molecular weights and narrow distributions (Mw/Mn < 1.2). mdpi.com The development of highly active catalysts has allowed for ATRP to be conducted with catalyst concentrations at parts-per-million (ppm) levels, which is more environmentally friendly and industrially attractive. cmu.edumdpi.com

Ligand Design: The design of the ligand is crucial for controlling the catalyst's activity and, consequently, the polymerization. cmu.edu Ligands with electron-donating groups can significantly increase the catalyst's activity, allowing for faster polymerization and lower catalyst loadings. cmu.edu For example, modifying the common ligand tris(pyridylmethyl)amine (TPMA) with electron-donating groups has been shown to create catalysts that are orders of magnitude more active. cmu.edu While specific studies on this compound are limited, research on similar long-chain alkyl methacrylates has shown that catalyst systems like CuCl/PMDETA can provide good control over the polymerization. researchgate.net The synthesis of block copolymers containing isobornyl acrylate (a structurally related monomer) has been achieved using ATRP, demonstrating the technique's capability for creating defined polymer structures. atamanchemicals.com

The following table presents a comparison of catalyst systems used in the ATRP of acrylates and methacrylates:

| Catalyst/Ligand System | Monomer(s) | Observations | Reference |

| Fe(Cp)I(CO)₂ | Acrylates | Controlled Mn, Mw/Mn < 1.2 | mdpi.com |

| CuCl/PMDETA | Lauryl Methacrylate | Good control, narrow dispersity (<1.5) | researchgate.net |

| FeCl₃/PPh₃ | Methyl Methacrylate | Used in ICAR ATRP at ppm levels | mdpi.com |

| X-CuII/TPMA* | (Meth)acrylates | Highly active catalyst, allows for ppm levels | cmu.edu |

Nitroxide-Mediated Polymerization (NMP) Approaches for this compound

Nitroxide-Mediated Polymerization (NMP) is a form of controlled/living radical polymerization (CRP) that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ). The mechanism relies on the reversible termination of growing polymer chains by stable nitroxide radicals. icp.ac.ruresearchgate.net At elevated temperatures, a thermally labile alkoxyamine initiator undergoes homolytic cleavage of the C–ON bond, generating a propagating radical and a persistent nitroxide radical. icp.ac.ruresearchgate.net The propagating radical adds monomer units, while the nitroxide reversibly caps (B75204) the growing chain end, establishing a dynamic equilibrium between active and dormant species. This process minimizes irreversible termination reactions, allowing for controlled chain growth. icp.ac.rumdpi.com

While specific studies on the NMP of this compound are not prevalent in the reviewed literature, the principles can be extrapolated from research on similar long-chain alkyl acrylates and methacrylates. For acrylates in general, NMP requires careful selection of the nitroxide and initiator system to manage the high propagation rate constant of acrylate monomers. mdpi.comresearchgate.net The use of nitroxides like N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethyl propyl) nitroxide (SG1) has been successful in controlling the polymerization of acrylic acid and other acrylate monomers. researchgate.net

The bulky isodecyl group in this compound is expected to influence the polymerization kinetics. Research on methacrylates with bulky substituents has shown that steric hindrance can affect polymerization rates. researchgate.net For NMP of methacrylates like n-butyl methacrylate (BMA), successful suspension polymerization has been achieved, yielding polymers with controlled molecular weights up to 100,000 g/mol and narrow dispersity. icp.ac.ruresearchgate.net These systems demonstrate that by partitioning the nitroxide between the aqueous and organic phases, polymerization can be effectively controlled. researchgate.net

The synthesis of poly(lauryl acrylate), another long-chain acrylate, has been achieved via living radical polymerization, indicating that controlled polymerization of such hydrophobic monomers is feasible. uc.pt The conditions for these polymerizations often involve elevated temperatures (e.g., 90-120 °C) and specific initiator-nitroxide combinations to achieve good control over the final polymer architecture. researchgate.netresearchgate.net

Table 1: Representative Conditions for Nitroxide-Mediated Polymerization of (Meth)acrylates This table presents data for analogous monomers to illustrate typical NMP conditions.

| Monomer | Initiator/Nitroxide System | Solvent/System | Temperature (°C) | Key Finding | Reference |

|---|---|---|---|---|---|

| Acrylic Acid (AA) | SG1-based alkoxyamine | 1,4-Dioxane | 120 | Controlled kinetics achieved with the addition of 9 mol % free nitroxide. Mn increased linearly with conversion. | researchgate.net |

| n-Butyl Methacrylate (BMA) | Dispolreg 007 (alkoxyamine) | Suspension | 83 - 100 | Successful polymerization to high conversion with controlled Mn up to 100,000 g/mol and Đ < 1.5. | researchgate.net |

| Methyl Methacrylate (MMA) | SG1-based alkoxyamine (BlocBuilder) | Bulk | Not Specified | Minimal amounts of acrylonitrile (B1666552) as a comonomer turned the NMP into a controlled/living system. | mdpi.com |

Visible Light-Mediated Controlled Radical Polymerization

Visible light-mediated controlled radical polymerization offers a sustainable and powerful method for polymer synthesis, providing excellent spatial and temporal control over the reaction. nih.govescholarship.org These techniques often employ a photoredox catalyst, such as iridium or ruthenium complexes, which, upon irradiation with visible light, mediates the reversible activation of a dormant polymer chain end. nih.govresearchgate.net This process, a form of photo-induced atom transfer radical polymerization (photo-ATRP) or reversible addition-fragmentation chain transfer (RAFT) polymerization, maintains a low concentration of active radicals, leading to well-defined polymers. nih.govnih.gov

Direct research on the visible-light-mediated polymerization of this compound is limited; however, extensive studies on other acrylate monomers provide a strong foundation for its potential application. nih.govescholarship.org The polymerization of a wide variety of acrylates, including methyl acrylate, n-butyl acrylate, and even more functional monomers, has been successfully controlled using catalysts like fac-[Ir(ppy)₃]. nih.govescholarship.orgresearchgate.net These polymerizations can be efficiently activated and deactivated simply by switching a light source on and off, while demonstrating a linear increase in molecular weight with monomer conversion and first-order kinetics. nih.govescholarship.org

The robustness of these catalytic systems allows for the polymerization of diverse acrylate monomers, including those with bulky side groups like isooctyl acrylate. researchgate.net For the polymerization of acrylates, reaction conditions are optimized by adjusting catalyst and monomer concentrations to account for the high propagation rates. escholarship.org For example, successful polymerizations of methyl acrylate have been achieved using low concentrations of an Iridium catalyst (e.g., 0.005 mol %) in a solvent like N,N-dimethylacetamide (DMA). escholarship.org

Table 2: Examples of Visible Light-Mediated Polymerization of Acrylate Monomers This table showcases findings for various acrylates, demonstrating the versatility of the technique.

| Monomer | Catalyst System | Light Source | Key Results (Dispersity, Đ) | Reference |

|---|---|---|---|---|

| Methyl Acrylate (MA) | fac-[Ir(ppy)₃] | 380 nm LEDs or 50 W fluorescent lamp | Đ = 1.29 - 1.45 | escholarship.org |

| n-Butyl Acrylate (nBA) | fac-[Ir(ppy)₃] | 50 W fluorescent lamp | Đ = 1.24 (as block copolymer) | escholarship.org |

| Various Acrylates/Acrylamides | Trithiocarbonate (iniferter, additive-free) | 450 nm light | Đ = 1.1 - 1.6 | core.ac.uk |

| Methacrylates (general) | Organic Photoredox Catalysts | Visible Light | Đ as low as 1.05 | nih.gov |

Emulsion and Suspension Polymerization of this compound

Stabilization Mechanisms in Emulsion Systems

Emulsion polymerization is a heterophase technique where a hydrophobic monomer, such as this compound, is dispersed in a continuous aqueous phase with the aid of an emulsifier (surfactant). psu.edunumberanalytics.com The stability of the resulting polymer latex is critical and is achieved through mechanisms that prevent the agglomeration (flocculation) and merging (coalescence) of polymer particles. core.ac.uk

The primary stabilization mechanisms are electrostatic and steric stabilization.

Electrostatic Stabilization: This is achieved using ionic surfactants (e.g., sodium lauryl sulfate), which adsorb onto the surface of the polymer particles. researchgate.net This creates a charged surface, leading to repulsive forces between particles that prevent them from aggregating.

Steric Stabilization: This mechanism involves the use of non-ionic surfactants or protective colloids (e.g., water-soluble polymers like polyvinyl alcohol or hydroxyethyl (B10761427) cellulose). mdpi.com These molecules adsorb to the particle surface, forming a hydrated layer that acts as a physical, bulky barrier, preventing close approach and aggregation of particles. mdpi.com

In many practical systems, a combination of both mechanisms is employed to ensure robust stability. The choice of surfactant is crucial; its concentration directly influences particle size and the stability of the final latex. numberanalytics.com For acrylates, which are highly reactive monomers, controlling the grafting of stabilizers like hydroxyethyl cellulose (B213188) is important to prevent particle bridging and subsequent flocculation. mdpi.com The presence of these stabilizers creates an energy barrier that makes the emulsion system kinetically stable, even though it is thermodynamically unstable.

Particle Nucleation and Growth Kinetics in Suspensions

Suspension polymerization is another heterogeneous method where monomer droplets are dispersed in a continuous phase, typically water. Unlike emulsion polymerization, the initiator is soluble in the monomer phase, and each droplet acts as a tiny bulk polymerization reactor. scribd.comscispace.com The process for a monomer like this compound would proceed through several key stages.

Particle Nucleation (Droplet Formation): The process begins by dispersing the monomer phase (isodecyl acrylate containing a dissolved initiator) into the aqueous phase through mechanical agitation. Suspending agents, such as water-soluble polymers (e.g., polyvinyl alcohol) or finely divided inorganic solids, are used to prevent the droplets from coalescing. scribd.comscispace.com The initial size distribution of these monomer droplets is determined by the balance between droplet breakage (due to agitation) and coalescence. scispace.com

Particle Growth: Initiation occurs within each monomer droplet, and polymerization proceeds. As the polymer forms, the viscosity within the droplets increases significantly. This rise in viscosity reduces the mobility of macroradicals, leading to a decrease in the termination rate, an effect known as the gel effect or autoacceleration. scribd.com This often results in a rapid increase in the polymerization rate and molecular weight. The monomer is consumed within the droplets, which are gradually converted into solid polymer beads.

The kinetics of suspension polymerization are complex. The reaction rate can be influenced by the partitioning of the initiator or monomer if they have some solubility in the continuous phase. scispace.com The final particle size distribution is largely dependent on the initial droplet size distribution, which is controlled by factors such as agitation speed, reactor geometry, and the type and concentration of the suspending agent. scispace.com For methacrylates, it has been observed that increases in the suspending agent concentration can raise the viscosity of the continuous phase, which in turn affects the mechanism of droplet breakage and the final particle size. scispace.com

Radiation-Initiated Polymerization of this compound and Related Monomers

Electron Beam Radiation and Reaction Regularities

Radiation-initiated polymerization, particularly using an electron beam (EB), is a powerful technique for rapidly curing acrylate-based formulations without the need for chemical initiators or elevated temperatures. mdpi.comtue.nl The high energy of the electrons interacts with the monomer, generating reactive species (ions and free radicals) that initiate polymerization. mdpi.comglobal-sei.com The process is extremely fast, often completed in seconds, and since no photoinitiators are needed, it is suitable for producing materials for applications where leachable compounds are a concern. tue.nl

While studies focusing exclusively on the EB polymerization of this compound are scarce, research on the closely related isodecyl methacrylate (IDMA) provides significant insight into the reaction regularities. researchgate.net In a study involving the copolymerization of IDMA and benzyl (B1604629) methacrylate (BzMA), monomers were treated with an electron beam from an ILU-6 accelerator. researchgate.net The key reaction parameters and findings from this type of study are crucial for understanding the process.

The primary chemical reaction in EB processing is the generation of free radicals on the monomer molecules, which then propagate to form polymer chains. global-sei.com The dose of radiation (energy absorbed per unit mass, measured in kGy) and the dose rate are critical parameters. mdpi.comichtj.waw.pl The dose determines the total number of initiating radicals, while the dose rate influences the concentration of radicals at any given time, thereby affecting the polymerization rate and the final network structure. mdpi.comtue.nl For acrylate systems, high EB doses can trigger additional reactions, such as the cleavage of C-O bonds in the ester groups, which can influence the final properties of the cured material. tue.nl

Table 3: Electron Beam Radiation Parameters for Copolymerization of Isodecyl Methacrylate (IDMA) Data from a study on the radiation-initiated copolymerization of isodecyl methacrylate and benzyl methacrylate.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Monomers | Isodecyl Methacrylate (IDMA), Benzyl Methacrylate (BzMA) | researchgate.net |

| Radiation Source | ILU-6 Accelerator (Electron Beam) | researchgate.net |

| Electron Energy | 2.4 MeV | researchgate.net |

| Absorbed Dose | 20 kGy | researchgate.net |

| Post-Irradiation Treatment | Heat treatment at 70-120 °C | researchgate.net |

| Resulting Polymer | Homogeneous copolymer with Mw > 106 g/mol | researchgate.net |

The regularities observed show that EB initiation followed by thermal treatment can produce very high molecular weight copolymers. researchgate.net The temperature dependence of the copolymer composition in the initial stages of polymerization was found to be linear in Arrhenius coordinates, indicating a predictable reaction behavior under these conditions. researchgate.net

Mechanistic Insights into Radiation-Induced Initiation

Radiation-induced polymerization offers a unique method for initiating the polymerization of monomers like this compound. iaea.org Unlike thermal initiation, which relies on temperature to decompose an initiator, radiation initiation uses high-energy sources like gamma rays or electron beams to generate reactive species directly from the monomer or solvent molecules. nih.goviaea.org This process can be performed at room temperature or lower, providing distinct kinetic advantages. iaea.org

The fundamental interaction of high-energy radiation with organic matter, such as this compound, results in the formation of various short-lived excited species, ions, and free radicals. ichtj.waw.pl The primary steps involve ionization and excitation of the molecules. mdpi.com For acrylate monomers, the initiation process upon exposure to high-energy radiation is proposed to proceed through the formation of radical cations and electrons. nih.gov

The simplified mechanism for radiation-initiated polymerization can be described as follows:

Primary Ionization: The high-energy radiation interacts with the monomer (M) or solvent (S), leading to the ejection of a fast electron and the formation of a radical cation (M•+ or S•+). nih.gov

Electron Thermalization: The ejected electron loses energy through secondary ionization events and eventually becomes a thermalized electron (e-th), which is in thermal equilibrium with the surrounding medium. nih.gov

Initiation: The radical cations or other free radicals generated during radiolysis can then initiate the polymerization chain reaction. nih.govmdpi.com Depending on the reaction conditions and the chemical nature of the monomer, the propagation can proceed via free radical or ionic active centers. nih.gov

Pulse radiolysis experiments on acrylate monomers have been instrumental in understanding these initial pathways. mdpi.com By studying the transient species formed upon irradiation, researchers can gain kinetic and mechanistic information. mdpi.com The rate of polymerization (Rp) in radiation-induced processes often shows a dependence on the dose rate (Ḋ), which can be expressed as Rp = K·Ḋn·CM, where K is a constant, n is the order of the dose rate, and CM is the monomer concentration. mdpi.com

The initiation process is generally independent of temperature, which allows for the decoupling of initiation kinetics from the temperature-dependent propagation and transfer reactions. mdpi.com This provides a significant advantage in controlling the polymerization process. mdpi.com

Table 1: Activation Parameters for the Propagation Step of Various Monomers

This table presents the activation energies (EA) and pre-exponential factors (A) for the propagation step (kp) of several methacrylate monomers, including isodecyl methacrylate, which is structurally similar to this compound. These values were obtained using the pulsed-laser polymerization size-exclusion chromatography (PLP-SEC) method. rsc.org

| Monomer | EA (kJ mol⁻¹) | A (L mol⁻¹ s⁻¹) | kp at 60 °C (L mol⁻¹ s⁻¹) |

| Isodecyl methacrylate | 20.8 | 2.19 x 10⁶ | 1590 |

| Methyl methacrylate | 22.3 | 2.65 x 10⁶ | 833 |

| Ethyl methacrylate | 23.4 | 4.07 x 10⁶ | 873 |

| Butyl methacrylate | 22.9 | 3.80 x 10⁶ | 976 |

| Dodecyl methacrylate | 21.0 | 2.51 x 10⁶ | 1280 |

| Data sourced from reference rsc.org |

It is important to note that while free-radical mechanisms are common in radiation-induced polymerization of acrylates, ionic mechanisms can also occur, particularly under very pure ('super dry') conditions. iaea.org The presence of impurities can significantly affect the reaction mechanism and kinetics. iaea.orgmdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Isodecyl methacrylate |

| Methyl methacrylate |

| Ethyl methacrylate |

| Butyl methacrylate |

Copolymerization Strategies Involving Isododecyl Acrylate

Statistical Copolymerization with Diverse Comonomers

Statistical copolymers are formed when two or more different monomers are polymerized together, resulting in a polymer chain where the monomer units are arranged in a random or semi-random sequence. The properties of these copolymers are an average of the properties of the constituent homopolymers, heavily influenced by the copolymer composition and microstructure.

Determination of Monomer Reactivity Ratios and Compositional Control

The composition of a statistical copolymer is dictated by the relative rates at which the different monomers add to the growing polymer chain. This relationship is quantified by monomer reactivity ratios (r1 and r2), which are the ratios of the rate constant for a radical adding its own type of monomer to the rate constant for it adding the other monomer type. escholarship.orgyoutube.com For a copolymerization between monomer 1 (e.g., isododecyl acrylate) and monomer 2, the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

Where k11 is the rate constant for the propagation of a chain ending in monomer 1 with another monomer 1, and k12 is the rate constant for its reaction with monomer 2, and so on.

The values of these ratios predict the copolymer structure:

r1 > 1 : The growing chain preferentially adds the same monomer.

r1 < 1 : The growing chain preferentially adds the other comonomer.

r1 ≈ 1 : Random incorporation of monomers.

r1 = r2 = 0 : Perfectly alternating copolymer.

r1 x r2 = 1 : Ideal copolymerization, where the composition of the copolymer is the same as the feed composition of the monomers. escholarship.org

The determination of these ratios is crucial for controlling the final copolymer composition and, consequently, its properties. Experimental methods to determine reactivity ratios, such as the Fineman-Ross, Kelen-Tüdös, and Mayo-Lewis methods, typically involve carrying out several polymerizations with varying initial monomer feed ratios and measuring the resulting copolymer composition at low conversions (typically <10%) using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or elemental analysis. escholarship.orgmdpi.com

While specific reactivity ratio data for the statistical copolymerization of isododecyl acrylate (B77674) with various comonomers are not extensively detailed in foundational literature, studies on analogous systems provide insight. For instance, research on the radiation-initiated copolymerization of isodecyl methacrylate (B99206) (a structurally similar monomer) with benzyl (B1604629) methacrylate has explored the temperature dependence of relative monomer incorporation, demonstrating that compositional control is achievable by tuning reaction conditions. matec-conferences.orgmatec-conferences.org

Interactive Data Table: Illustrative Reactivity Ratios for Acrylate Systems

| Comonomer (M2) | r1 (this compound) | r2 (Comonomer) | r1 x r2 | Predicted Copolymer Type |

| Methyl Acrylate | 0.85 | 1.10 | 0.935 | Nearly Ideal/Random |

| Styrene (B11656) | 0.15 | 0.75 | 0.113 | Tends toward alternating |

| Acrylic Acid | 0.40 | 2.00 | 0.800 | Statistical, richer in M2 |

Investigations of Microstructure and Sequence Distribution in Copolymers

The microstructure of a copolymer, which includes the sequence distribution of monomer units (e.g., dyads, triads, pentads) and stereochemistry (tacticity), profoundly influences its macroscopic properties. iupac.org High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 NMR (¹³C NMR), is a powerful tool for elucidating this detailed structural information. ismar.orgresearchgate.net

In copolymers containing this compound, the chemical shifts of specific atoms, such as the carbonyl carbon in the ester group and the carbons in the polymer backbone, are sensitive to the nature of the neighboring monomer units. researchgate.net By analyzing the splitting patterns and intensities of these signals, researchers can quantify the fractions of different monomer sequences. For example, in a copolymer of this compound (I) and another monomer (X), one could distinguish between III, IIX, and XIX triads.

Studies on the copolymer of isodecyl methacrylate and β-myrcene have utilized ¹H-NMR and ¹³C-NMR to confirm the incorporation of both monomers into the copolymer chain. impactfactor.org Specific signals corresponding to the protons and carbons of the isodecyl group and the myrcene (B1677589) unit were identified, confirming the copolymer structure. impactfactor.org Such analyses are fundamental to understanding how polymerization conditions affect the monomer arrangement and to establishing structure-property relationships in these materials.

Block Copolymer Synthesis via Controlled Polymerization Methods

Block copolymers consist of two or more long sequences, or "blocks," of different homopolymers linked together. Unlike statistical copolymers, this architecture allows for the distinct properties of each block to be expressed, often leading to phase separation and the formation of ordered nanostructures.

Design and Synthesis of Di-block and Multi-block Architectures Incorporating this compound Units

The synthesis of well-defined block copolymers necessitates the use of controlled/"living" polymerization techniques, which minimize termination and chain-transfer reactions. cmu.eduuminho.pt Methods such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly well-suited for a wide range of acrylate monomers, including this compound. cmu.educmu.eduscirp.org

The general strategy for synthesizing an A-B di-block copolymer involves:

Polymerizing the first monomer (A) to create a "living" homopolymer chain, often referred to as a macroinitiator.

Introducing the second monomer (B), which then polymerizes from the active end of the first block.

For instance, a poly(methyl methacrylate)-b-poly(this compound) di-block copolymer could be synthesized via ATRP. First, methyl methacrylate would be polymerized using an alkyl halide initiator and a copper catalyst complex. cmu.edu After the first block reaches the desired length, the this compound monomer is added to the system to grow the second block from the living poly(methyl methacrylate) chain ends. cmu.edu Similarly, RAFT polymerization uses a chain transfer agent (typically a dithio compound) to mediate the polymerization, allowing for the sequential addition of different monomer blocks to create well-defined di-block, tri-block, and multi-block architectures. cmu.eduscirp.org

Self-Assembly Behavior of this compound Block Copolymers in Research Systems

A key feature of block copolymers is their ability to self-assemble into ordered morphologies both in bulk and in solution. rsc.orgmdpi.com This behavior is driven by the chemical incompatibility (i.e., positive Flory-Huggins interaction parameter, χ) between the covalently linked blocks. In a solvent that is selective for one block over the other, amphiphilic block copolymers can form various nanostructures, such as spherical micelles, cylindrical (worm-like) micelles, or vesicles (polymersomes). researchgate.net

A block copolymer containing a hydrophobic poly(this compound) (PIDA) block and a hydrophilic block (e.g., poly(acrylic acid) or poly(ethylene oxide)) would be expected to exhibit amphiphilic behavior. In an aqueous environment, these chains would self-assemble to minimize the unfavorable contact between the water-insoluble PIDA block and the aqueous phase. researchgate.net This would typically result in the formation of core-shell micelles, where the hydrophobic PIDA blocks form the core and the hydrophilic blocks form a stabilizing outer corona that interfaces with the water. researchgate.net The final morphology of these aggregates (spheres, cylinders, or vesicles) is governed by factors such as the relative volume fractions of the two blocks, the total molecular weight of the copolymer, and the polymer concentration. rsc.orgresearchgate.net

Graft Copolymerization from Substrates Modified with this compound

Graft copolymers feature a main polymer backbone with one or more side chains (grafts) of a different chemical composition. When these grafts are grown from a solid surface, the resulting structure is known as a polymer brush. The "grafting-from" approach, also known as surface-initiated polymerization (SIP), is a powerful method for modifying the surface properties of materials. upc.eduresearchgate.net

While direct graft copolymerization from a substrate specifically modified with this compound is not a commonly documented primary pathway, the principles of SIP can be described. The "grafting-from" method typically involves three main steps:

Substrate Functionalization: The surface of a substrate (e.g., silicon wafer, polymer particle) is modified to introduce initiator molecules that are covalently bound to the surface.

Polymerization: The initiator-functionalized substrate is immersed in a solution of the desired monomer (e.g., this compound), and polymerization is initiated from the surface-bound sites.

Graft Growth: Polymer chains grow outwards from the surface, creating a dense layer of tethered polymers, or a polymer brush.

Controlled radical polymerization techniques like ATRP and RAFT are frequently employed for this purpose, as they allow for precise control over the thickness, density, and composition of the grafted polymer layer. upc.edu For instance, a surface could be functionalized with an ATRP initiator. Submerging this surface in a solution of this compound with the appropriate catalyst system would lead to the growth of PIDA chains from the surface. cmu.edu This process dramatically alters the surface chemistry, for example, by transforming a hydrophilic surface into a highly hydrophobic and lipophilic one.

Crosslinking and Network Formation in Isododecyl Acrylrate Systems

The crosslinking of this compound monomers and their copolymers is a critical process for creating three-dimensional polymer networks with tailored properties for various applications. This process involves the covalent linking of polymer chains, transforming the liquid monomer into a solid, insoluble, and infusible material. The final characteristics of the crosslinked network, such as its mechanical strength, solvent resistance, and thermal stability, are intricately linked to the crosslinking strategy employed.

A Note on Data Specificity:

Influence of Crosslinker Concentration on Network Topology

The concentration of the crosslinking agent is a paramount factor in dictating the final network topology of a crosslinked polymer. An increase in crosslinker concentration generally leads to a higher crosslink density, which in turn significantly influences the macroscopic properties of the material. In the context of long-chain alkyl acrylate systems, which share structural similarities with this compound, variations in crosslinker concentration have been shown to systematically alter network parameters.

An increase in the concentration of a multifunctional acrylate crosslinker, such as ethylene (B1197577) glycol dimethacrylate (EGDMA) or 1,4-butanediol (B3395766) diacrylate (BDDA), within a long-chain alkyl acrylate formulation results in a more tightly connected network. This is characterized by a shorter average molecular weight between crosslinks (Mc). Consequently, the mobility of the polymer chains is restricted, leading to changes in mechanical and physical properties. For instance, a higher crosslink density typically enhances the material's stiffness and hardness, but may reduce its flexibility and elongation at break. nih.gov

One of the key parameters used to characterize the network topology is the swelling ratio, which is the amount of solvent a crosslinked polymer can absorb. A higher crosslink density results in a more constricted network, which limits the extent to which the polymer can swell. Therefore, the swelling ratio is inversely proportional to the crosslinker concentration. asiapharmaceutics.infonih.gov

The following interactive data table illustrates the typical effect of increasing crosslinker concentration on the swelling ratio and mechanical properties of a representative long-chain alkyl acrylate hydrogel.

Table 1: Effect of Crosslinker Concentration on the Properties of a Representative Long-Chain Alkyl Acrylate Network

| Crosslinker Concentration (mol%) | Swelling Ratio (in Toluene) | Tensile Modulus (MPa) | Elongation at Break (%) |

| 1.0 | 8.5 | 0.8 | 250 |

| 2.5 | 5.2 | 1.5 | 180 |

| 5.0 | 3.1 | 2.8 | 110 |

| 10.0 | 1.8 | 4.5 | 60 |

Note: The data presented in this table is representative of trends observed in long-chain alkyl acrylate systems and is intended for illustrative purposes.

Gelation Kinetics and Network Heterogeneity Studies

Gelation is the process where a polymerizing system transitions from a liquid to a solid-like gel, marked by the formation of a continuous network structure. The point at which this transition occurs is known as the gel point. tripod.com The kinetics of gelation in acrylate systems are complex and are influenced by several factors including the reactivity of the monomers and crosslinkers, the initiator concentration, and the polymerization temperature.

Rheological studies are commonly employed to monitor the gelation process by measuring the changes in the viscoelastic properties of the system over time. researchgate.net The gel point is typically identified as the crossover point of the storage modulus (G') and the loss modulus (G''). scispace.com Before the gel point, the system behaves as a viscous liquid (G'' > G'), while after the gel point, it exhibits more solid-like, elastic behavior (G' > G'').

The rate of gelation in multifunctional acrylate systems is often rapid due to the high reactivity of the acrylate groups. researchgate.net The inclusion of a long-chain alkyl acrylate like this compound can influence the gelation kinetics. The bulky isododecyl group may introduce steric hindrance, which could potentially slow down the propagation and crosslinking reactions compared to smaller acrylate monomers.

Network heterogeneity is an inherent feature of crosslinked polymers formed by free-radical polymerization. rsc.org This heterogeneity arises from the statistical nature of the polymerization process, leading to a non-uniform distribution of crosslinks throughout the polymer matrix. Areas of high crosslink density, often referred to as microgels or nanogels, can be interspersed with regions of lower crosslink density. This structural inhomogeneity can significantly impact the material's properties. mdpi.com

Techniques such as small-angle X-ray scattering (SAXS) and dynamic mechanical analysis (DMA) can be used to probe the network heterogeneity. The presence of a broad glass transition region in DMA, for example, can be indicative of a heterogeneous network structure.

The following interactive data table provides a hypothetical representation of the evolution of storage and loss moduli during the photopolymerization of a long-chain alkyl acrylate formulation, illustrating the determination of the gel point.

Table 2: Rheological Data During Photopolymerization of a Representative Long-Chain Alkyl Acrylate System

| Time (s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | State |

| 0 | 0.1 | 5.2 | Liquid |

| 10 | 0.5 | 6.8 | Liquid |

| 20 | 2.5 | 8.5 | Liquid |

| 30 | 10.2 | 10.1 | Gel Point |

| 40 | 50.8 | 8.9 | Gel |

| 50 | 250.4 | 12.3 | Gel |

| 60 | 1200.6 | 25.7 | Gel |

Note: This data is a stylized representation to illustrate the concept of gel point determination in acrylate systems.

Elucidation of Polymer Microstructure and Architecture from Isododecyl Acrylate

Molecular Weight and Polydispersity Analysis in Research

The molecular weight and its distribution (polydispersity) are fundamental characteristics of polymers that significantly influence their mechanical, thermal, and solution properties.

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a widely used technique for determining the molecular weight distribution of polymers. paint.orgpaint.orgscholaris.caresearchgate.net The principle of SEC is based on separating molecules according to their hydrodynamic volume in solution. paint.orgpaint.orgscholaris.ca As the polymer solution passes through a column packed with porous gel, larger molecules, which are excluded from the pores, elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. paint.orgpaint.orgscholaris.ca

In the study of acrylate (B77674) polymers, SEC is a principal method for determining molecular weight distributions. researchgate.net For instance, in the synthesis of a copolymer of isodecyl and benzyl (B1604629) methacrylates, GPC was used to determine a weight-average molecular weight (Mw) of approximately 1,750,000 g/mol with a polydispersity index (Mw/Mn) of about 2.89. matec-conferences.org The technique has been essential for analyzing oligomers and polymers used in various applications. paint.org The development of high-performance SEC (HPSEC) has improved resolution, particularly in the lower molecular weight range, making it an indispensable tool. paint.org

| Copolymer System | Weight-Average Molecular Weight (Mw) (g/mol) | Polydispersity Index (Mw/Mn) | Reference |

|---|---|---|---|

| Isodecyl- and benzyl-methacrylates | ~1,750,000 | ~2.89 | matec-conferences.org |

Light scattering is a powerful, non-invasive technique for determining the absolute molecular weight of macromolecules in solution. warwick.ac.uktosohbioscience.comwikipedia.org When a beam of light passes through a polymer solution, the macromolecules scatter the light. The intensity of the scattered light is proportional to the square of the particle's molecular weight. warwick.ac.uk This technique can be used to measure a wide range of molecular weights, from very small molecules to large aggregates. warwick.ac.uk

Coupling light scattering detectors, such as multi-angle light scattering (MALS), with SEC systems allows for the direct measurement of absolute molecular weight without the need for column calibration with standards. tosohbioscience.comlcms.cz This is particularly advantageous as it avoids potential errors arising from differences in hydrodynamic volume between the standards and the polymer being analyzed. lcms.cz The angular dependence of the scattered light also provides information about the radius of gyration (Rg) of the polymer coils. wikipedia.org

Spectroscopic Characterization of Isododecyl Acrylate Polymers

Spectroscopic techniques are invaluable for elucidating the detailed chemical structure of polymers, including the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a highly versatile and powerful technique for determining the microstructure of polymers. iupac.org It can provide detailed information about the composition, sequence distribution of monomers in copolymers, and stereochemical configuration (tacticity). iupac.orgenpress-publisher.com The physical and mechanical properties of vinyl polymers are critically dependent on their tacticity, which describes the stereochemical arrangement of the side chains. iupac.orgresearchgate.net

Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed for the microstructural analysis of acrylate copolymers. iupac.orgenpress-publisher.com For example, 1H NMR can be used to analyze the tacticity of polyacrylates by examining the signals from the backbone methylene protons. researchgate.net 13C NMR is also a valuable tool for determining the tacticity of polymers like poly(methyl methacrylate) (PMMA). measurlabs.com In the analysis of copolymers, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can help in assigning complex spectra and determining the sequence of monomer units. iupac.orgenpress-publisher.com The analysis of the α-CH3 carbon in the isobornyl methacrylate (B99206) unit of a copolymer, for instance, was identified up to the triad level of compositional and configurational sequences using 2D HSQC NMR. enpress-publisher.com

| NMR Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| 1H NMR | Tacticity, Composition | Analysis of backbone methylene protons in polyacrylates | researchgate.net |

| 13C NMR | Tacticity, Composition | Determination of tacticity in poly(methyl methacrylate) | measurlabs.com |

| 2D HSQC | Monomer sequence, Tacticity | Identification of α-CH3 carbon up to triad level in copolymers | enpress-publisher.com |

| 2D HMBC | Monomer connectivity, Composition | Assignment of coupling between nitrile, carbonyl, and quaternary carbons with protons | enpress-publisher.com |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a polymer. azom.comscielo.br The principle is based on the absorption of infrared radiation by the sample at specific frequencies corresponding to the vibrational modes of its chemical bonds. spectroscopyonline.com

In the characterization of acrylate polymers, FTIR is used to confirm the polymerization of the acrylate monomer and to identify characteristic functional groups. researchgate.netresearchgate.net A strong absorption band around 1730 cm⁻¹ is indicative of the C=O stretching of the ester group in the acrylate. researchgate.net The disappearance of the C=C double bond absorption (typically around 1636 cm⁻¹) from the monomer spectrum confirms its conversion to the polymer. azom.comresearchgate.net FTIR can also be used to determine the composition of copolymers by analyzing the relative intensities of absorption bands characteristic of each monomer unit. scielo.brresearchgate.net

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR that provides information about the chemical composition and structure of polymers. researchgate.net It is particularly sensitive to vibrations of the polymer backbone. researchgate.net The technique involves inelastic scattering of monochromatic light from a laser source.

Thermal Analysis Techniques in Polymer Research

Thermal analysis techniques are pivotal in characterizing the microstructure and thermal properties of polymers derived from this compound. These methods provide critical data on phase transitions, thermal stability, and decomposition kinetics, which are essential for understanding polymer behavior and performance.

Differential Scanning Calorimetry (DSC) for Investigating Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of polymers, including those synthesized from this compound. azom.com By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key phase transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.deeag.com

For acrylic polymers, the glass transition is a critical parameter that reflects the mobility of the polymer chains. hu-berlin.de In the case of poly(isodecyl acrylate), the long, branched isodecyl side chains are expected to influence the polymer's flexibility and, consequently, its Tg. While specific DSC data for poly(isodecyl acrylate) is not extensively available in the literature, studies on similar long-chain poly(alkyl acrylates) and poly(alkyl methacrylates) provide valuable insights. For instance, polymers with longer alkyl side chains generally exhibit lower glass transition temperatures due to increased internal plasticization.

DSC thermograms of acrylic polymers typically show a step change in the heat flow at the glass transition temperature. researchgate.net For semi-crystalline acrylic polymers, endothermic peaks corresponding to melting and exothermic peaks corresponding to crystallization can also be observed. digitellinc.com The enthalpy of these transitions, calculated from the peak areas, provides information about the degree of crystallinity.

Modulated Temperature DSC (MTDSC) can offer enhanced resolution by separating the total heat flow into reversing and non-reversing components. eag.com This is particularly useful for complex systems like copolymers or blends containing this compound, allowing for the deconvolution of overlapping thermal events. azom.com

Table 1: Expected Thermal Transitions in this compound Polymers from DSC Analysis

| Thermal Event | Description | Expected Temperature Range (°C) |

| Glass Transition (Tg) | Onset of segmental motion of polymer chains in the amorphous regions. | -60 to -20 (estimated) |

| Melting (Tm) | Transition from a crystalline or semi-crystalline phase to an amorphous phase. | Dependent on crystallinity |

| Crystallization (Tc) | Organization of polymer chains into ordered crystalline structures upon cooling. | Dependent on cooling rate |

Note: The expected temperature range for Tg is an estimation based on data for similar long-chain poly(alkyl acrylates).

Thermogravimetric Analysis (TGA) for Polymer Thermal Stability Investigations

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability and decomposition profile of polymers, including those derived from this compound. researchgate.net TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. researchgate.net This information is vital for determining the upper service temperature of a polymer and understanding its degradation mechanism. metu.edu.tr

For polyacrylates, thermal degradation in an inert atmosphere typically involves a series of reactions, including chain scission and side-group elimination. nih.gov The TGA curve for a poly(isodecyl acrylate) homopolymer would be expected to show a primary weight loss step corresponding to the decomposition of the polymer backbone and the volatilization of the isodecyl side chains.

The thermal stability of poly(alkyl acrylates) is known to be influenced by the structure of the alkyl side group. researchgate.net Generally, polymers with bulkier side groups may exhibit different degradation pathways. researchgate.net In the case of poly(isodecyl acrylate), the branched nature of the isodecyl group could potentially lead to a more complex degradation profile compared to its linear isomers.

TGA is also instrumental in analyzing copolymers containing isodecyl acrylate. The presence of a comonomer can alter the thermal stability of the resulting polymer. researchgate.net For instance, if isodecyl acrylate is copolymerized with a more thermally stable monomer, the onset of degradation for the copolymer may be shifted to a higher temperature.

The derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, is particularly useful for identifying the temperatures at which the rate of mass loss is at its maximum. ijeas.org This can help to distinguish between different stages of degradation.

Table 2: Representative TGA Data for Long-Chain Poly(alkyl acrylates)

| Polymer | Onset Decomposition Temperature (°C) | Temperature of Maximum Decomposition Rate (°C) |

| Poly(stearyl acrylate) | ~280 | - |

| Poly(2-ethylhexyl acrylate) | ~250 | ~318 |

Note: This table presents data for similar long-chain poly(alkyl acrylates) to provide an expected range for the thermal stability of poly(isodecyl acrylate).

Morphological and Surface Analysis of this compound-Derived Polymers

The morphology and surface characteristics of polymers derived from this compound play a significant role in their application performance. Various high-resolution microscopy and surface analysis techniques are employed to elucidate these features at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) for Cellular Structure and Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of polymeric materials. dtu.dkyoutube.com For polymers derived from this compound, SEM can provide high-resolution images of their microstructure, including features such as porosity, phase separation in blends, and the dispersion of any incorporated fillers. researchgate.net

When this compound is used in the synthesis of polymer microspheres or foams, SEM is essential for characterizing the size, shape, and cellular structure of the resulting particles. researchgate.net The technique involves scanning the sample with a focused beam of electrons, and the resulting signals provide information about the sample's surface. youtube.com To enhance imaging of non-conductive polymer samples, a thin conductive coating, such as gold, is often applied to prevent charging effects. researchgate.net

In the context of polymer coatings and films, SEM can reveal details about the film formation and surface texture. nih.gov For instance, in a study of sunscreen formulations, SEM was used to visualize the film formed by a VA/butyl maleate/isobornyl acrylate copolymer on a substrate, demonstrating how the polymer chemistry influences the film's morphology. nih.gov A similar approach could be applied to understand how this compound-containing polymers form films and interact with different surfaces.

The morphology of polymer composites containing this compound can also be investigated using SEM. Images can show the distribution and dispersion of nanoparticles or fibers within the polymer matrix, which is crucial for understanding the mechanical and physical properties of the composite. researchgate.net

Table 3: SEM Applications in the Analysis of this compound Polymers

| Application | Information Obtained |

| Polymer Microspheres | Particle size, size distribution, surface morphology |

| Polymer Foams | Cell size, cell density, open/closed cell structure |

| Polymer Films and Coatings | Film uniformity, surface roughness, presence of defects |

| Polymer Composites | Filler dispersion, interfacial adhesion |

Atomic Force Microscopy (AFM) for Surface Topography and Heterogeneity

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a sample's surface at the nanoscale. researchgate.netnih.gov For polymers derived from this compound, AFM can be used to characterize surface roughness, identify phase-separated domains in blends or copolymers, and probe the nanomechanical properties of the surface. researchgate.net

AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflection of the cantilever is measured to create a topographical map. nih.gov One of the key advantages of AFM is its ability to image samples in various environments, including air and liquid, which is particularly useful for studying the behavior of polymers in different conditions.

In addition to topography, AFM can provide information on surface heterogeneity through various imaging modes. For example, phase imaging can reveal differences in material properties, such as adhesion and viscoelasticity, across the surface. This would be valuable for analyzing copolymers of this compound, where different monomer units may lead to variations in surface properties.

AFM-based nanoindentation can be used to measure the local mechanical properties of the polymer surface, such as hardness and elastic modulus. researchgate.net This would be particularly relevant for understanding how the incorporation of the flexible isodecyl side chains affects the surface mechanics of the polymer. The adhesion forces between the AFM tip and the polymer surface can also be quantified, providing insights into the surface energy and tackiness of the material. mdpi.com

Table 4: Information Obtainable from AFM Analysis of this compound Polymers

| AFM Mode | Information Provided |

| Topography | Surface roughness, feature dimensions, 3D surface visualization |

| Phase Imaging | Material heterogeneity, phase separation, domains with different mechanical properties |

| Force Spectroscopy | Adhesion forces, elastic modulus, hardness |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemistry Elucidation

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a material. carleton.eduphi.com For polymers derived from this compound, ToF-SIMS is an invaluable tool for elucidating the surface chemistry, identifying surface contaminants, and characterizing the composition of polymer blends and copolymers at the surface.

ToF-SIMS operates by bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. admatel.com These secondary ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio is determined with high accuracy. phi.com This allows for the identification of both elemental and molecular species present on the surface. nrel.gov

One of the key strengths of ToF-SIMS is its ability to provide chemical imaging. By rastering the primary ion beam across the surface, a chemical map of the distribution of different species can be generated. phi.com This would be particularly useful for studying the surface of phase-separated polymer blends containing this compound, allowing for the visualization of the spatial distribution of the different polymer components.

ToF-SIMS can also be used for depth profiling, where the primary ion beam is used to sputter away the surface layers, and the composition of the newly exposed surface is analyzed. carleton.edu This provides information about the chemical composition as a function of depth, which is important for understanding the structure of multilayer films or the migration of additives to the surface.

Table 5: Applications of ToF-SIMS in the Surface Analysis of this compound Polymers

| ToF-SIMS Mode | Application |

| Surface Spectroscopy | Identification of surface functional groups, detection of surface contamination |

| Chemical Imaging | Mapping the lateral distribution of different chemical species on the surface |

| Depth Profiling | Determining the chemical composition as a function of depth |

X-ray Diffraction (XRD) for Crystallinity and Ordering Assessment

Following a comprehensive search of scientific literature and research databases, no specific X-ray Diffraction (XRD) data for the homopolymer of this compound was found. The available research on the crystallinity of polyacrylates primarily focuses on polymers with long, linear n-alkyl side chains, which are known to exhibit side-chain crystallization.

In polymers, XRD is a critical technique used to characterize the arrangement of polymer chains. techscience.cn Crystalline regions, where chains are packed in an ordered, repeating manner, produce sharp diffraction peaks. techscience.cn In contrast, amorphous regions, where chains are disordered, result in broad, diffuse scattering halos. techscience.cn The degree of crystallinity, or the weight fraction of the crystalline phase, can be quantified from the relative areas of the crystalline peaks and the amorphous halo in the diffraction pattern. techscience.cn

For polyacrylates, side-chain crystallization is a known phenomenon when the alkyl side chains are linear and sufficiently long (typically with 10 or more carbon atoms). researchgate.net These linear side chains can pack into ordered, lamellar structures, giving rise to distinct diffraction peaks that correspond to the inter-chain spacing. nih.gov However, isodecyl acrylate is characterized by a branched ten-carbon alkyl group. biosynth.com This branching is expected to significantly disrupt the regular packing of the side chains, thereby inhibiting crystallization. youtube.com The irregular structure of the isodecyl group would likely prevent the formation of the ordered lamellar structures observed in their linear counterparts, leading to a predominantly amorphous polymer.

While XRD studies on various comb-like polymers with linear side chains have been reported, providing insights into their crystalline structure, no such detailed research findings or data tables could be located for poly(this compound). nih.govresearchgate.net Consequently, an analysis of its diffraction pattern, percentage of crystallinity, and specific ordering assessments cannot be provided at this time.

Tables

Advanced Research Applications and Functional Materials Derived from Isododecyl Acrylate Polymers

Investigations in Pressure-Sensitive Adhesive (PSA) Formulations

Pressure-sensitive adhesives (PSAs) are materials that adhere to surfaces with the application of light pressure. They are a staple in numerous industries, from packaging and electronics to medical devices. researchgate.netmdpi.com The performance of an acrylic PSA is highly dependent on the selection of its monomeric components, which typically include a blend of "soft" and "hard" monomers to achieve the desired balance of adhesive and cohesive properties. specialchem.com

Fundamental Adhesion Mechanisms and Polymer Structure-Property Relationships

The effectiveness of a PSA is governed by its viscoelastic properties, which allow it to exhibit both the flow characteristics of a liquid and the elastic properties of a solid. mdpi.com Adhesion is achieved when the adhesive wets the substrate surface, a process facilitated by polymers with low glass transition temperatures (Tg). scispace.com Cohesion, or the internal strength of the adhesive, is necessary to resist shear forces. adhesivesmag.com

Isodecyl acrylate (B77674) is utilized in PSA formulations as a "soft" monomer due to the low Tg it imparts to the copolymer. adhesivesmag.com This low Tg ensures the polymer remains soft and tacky at ambient temperatures, allowing it to flow and conform to a substrate's surface, which is crucial for achieving high tack and peel adhesion. specialchem.comadhesivesmag.com Research into energy-curable PSAs has shown that low Tg monomers, such as isodecyl acrylate, are beneficial for enhancing peel properties. adhesivesmag.com In these systems, isodecyl acrylate functions as a reactive diluent, which also contributes to the polymer network upon curing. adhesivesmag.com

The balance between adhesion and cohesion is critical. While soft monomers like isodecyl acrylate improve adhesion, cohesive strength is typically enhanced by increasing the crosslink density of the polymer matrix or by incorporating "hard" monomers with higher Tg values. researchgate.netadhesivesmag.com A typical liquid radiation-curable PSA formulation consists of four key components: an elastomer (often a urethane (B1682113) acrylate oligomer), a tackifier, a diluent monomer like isodecyl acrylate, and a photoinitiator. adhesivesmag.com The tackifying resin, which has a higher Tg and lower molecular weight than the oligomer, increases the mobility of the elastomeric component, maximizing both its deformability and its elastic behavior. adhesivesmag.com

| Component Type | Example Material | Function in PSA Formulation |

|---|---|---|

| Elastomeric Oligomer | Aliphatic Urethane Acrylate | Provides elasticity, deformability, and cohesion. |

| Tackifying Resin | Saturated Polyester (B1180765) Co-resin | Increases elastomer mobility, enhancing tack and peel. |

| Diluent Monomer (Low Tg) | Isodecyl Acrylate | Reduces viscosity for application and enhances peel properties by lowering the polymer's Tg. |

| Photoinitiator | Not specified | Initiates polymerization upon exposure to UV radiation. |

Development of Specialty Coatings in Academic Research

The unique chemical structure of isododecyl acrylate makes it a valuable component in the academic development of specialty coatings designed for advanced applications. Its long alkyl chain and acrylate functionality are exploited to control surface properties and enhance the performance of composite materials.

UV-Curable Polymer Nanocomposites and Nanofiller Dispersion Studies

UV-curable polymer nanocomposites (PNCs) are a class of advanced materials that combine a polymer matrix with nanofillers to achieve superior mechanical, thermal, and optical properties. mdpi.com These materials are used in high-performance coatings, adhesives, and 3D printing. mdpi.com Isodecyl acrylate is employed in these formulations as a monofunctional monomer. mdpi.com Its role is multifaceted; it acts as a reactive diluent to control viscosity, and its incorporation into the polymer network can enhance adhesion by promoting chemical bonding to the substrate. mdpi.com

A significant challenge in the field of nanocomposites is achieving a uniform dispersion of nanofillers within the polymer matrix, as the nanoparticles have a strong tendency to agglomerate. mdpi.comresearchgate.net The chemical structure of the monomers used can influence this dispersion. Research on UV-curable acrylate nanocomposites has explored the modification of silica nanoparticle surfaces to improve their compatibility with the acrylate matrix. researchgate.net The long, nonpolar dodecyl chain of this compound can improve interfacial compatibility with organically modified nanofillers, contributing to a more stable and uniform dispersion, which is critical for maintaining the transparency and gloss of the final coating. researchgate.net